Bis(diethylamino)dichlorosilane chemical properties
Bis(diethylamino)dichlorosilane chemical properties
An In-depth Technical Guide to Bis(diethylamino)dichlorosilane
Introduction
Bis(diethylamino)dichlorosilane, with the chemical formula C₈H₂₀Cl₂N₂Si, is an organosilicon compound of interest in materials science and chemical synthesis.[1] Its structure features a central silicon atom bonded to two diethylamino groups and two chlorine atoms. This unique combination of functional groups—hydrolytically sensitive chloro ligands and reactive amino ligands—makes it a versatile, albeit challenging, chemical intermediate. This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, targeted at researchers and professionals in chemistry and drug development.
Chemical and Physical Properties
Quantitative data for bis(diethylamino)dichlorosilane is summarized below. It is important to note that while computed properties are available, specific experimental physical data such as boiling and melting points are not widely reported in the literature.
| Property | Value | Source |
| IUPAC Name | N-[dichloro(diethylamino)silyl]-N-ethylethanamine | PubChem[1] |
| Synonyms | Dichlorobis(diethylamino)silane, Bis(diethylamino)dichloro-silane | PubChem[1] |
| CAS Number | 18881-64-6 | PubChem[1] |
| Molecular Formula | C₈H₂₀Cl₂N₂Si | PubChem[1] |
| Molecular Weight | 243.25 g/mol | PubChem[1] |
| Exact Mass | 242.0772806 Da | PubChem[1] |
| Topological Polar Surface Area | 6.5 Ų | PubChem[1] |
| Heavy Atom Count | 13 | PubChem[1] |
| Canonical SMILES | CCN(CC)--INVALID-LINK--CC)(Cl)Cl | PubChem[1] |
| InChI Key | SJHDWSADDRUNNE-UHFFFAOYSA-N | PubChem[1] |
Spectroscopic Data
Detailed experimental spectroscopic data for bis(diethylamino)dichlorosilane is sparse in publicly available literature. However, some mass spectrometry information has been reported.
| Spectrum Type | Data | Source |
| GC-MS | NIST Number: 322562; Top Peaks (m/z): 168, 170 | PubChem[1] |
| ²⁹Si NMR | Data reported to exist but specific chemical shifts not available. | PubChem[1] |
Reactivity and Stability
The reactivity of bis(diethylamino)dichlorosilane is dominated by the two highly polarized silicon-chlorine (Si-Cl) bonds.
4.1 Hydrolysis Like most chlorosilanes, the compound is highly susceptible to hydrolysis. The Si-Cl bonds react readily with water and other protic reagents (e.g., alcohols) to form silicon-oxygen bonds and release hydrochloric acid.[2] This reaction is often vigorous and exothermic. Exposure to atmospheric moisture will lead to the rapid decomposition of the material, producing diethylamine hydrochloride and ultimately silica (SiO₂).[2][3] Due to this high moisture sensitivity, the compound must be stored and handled under a dry, inert atmosphere (e.g., nitrogen or argon).
4.2 Nucleophilic Substitution The chlorine atoms can be displaced by a variety of nucleophiles, making it a useful precursor for further functionalization. For instance, reaction with alcohols (alcoholysis) will yield dialkoxysilanes, while reaction with other amines can be used to synthesize tetraaminosilanes.
4.3 Thermal Stability Organoaminosilanes generally exhibit good thermal stability, which makes them suitable precursors for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes.[4] However, specific thermal decomposition data for bis(diethylamino)dichlorosilane is not readily available.
The hydrolysis pathway is visualized below.
Synthesis and Experimental Protocols
Bis(diethylamino)dichlorosilane is typically synthesized via the aminolysis of silicon tetrachloride with diethylamine. The reaction requires careful control of stoichiometry to achieve the desired disubstituted product.
5.1 General Synthesis Reaction The reaction proceeds by the nucleophilic attack of diethylamine on silicon tetrachloride. Two equivalents of diethylamine are consumed to replace two chlorine atoms, and an additional two equivalents are required to act as a base, sequestering the hydrochloric acid (HCl) byproduct as diethylamine hydrochloride salt.
The overall balanced equation is: SiCl₄ + 4 HN(C₂H₅)₂ → (C₈H₂₀N₂)SiCl₂ + 2 [ (C₂H₅)₂NH₂ ]Cl
The logical flow of this synthesis is depicted below.
5.2 Detailed Experimental Protocol (General Method)
This protocol is a generalized procedure based on common methods for the synthesis of aminosilanes.[5][6]
Materials:
-
Silicon tetrachloride (SiCl₄)
-
Diethylamine (HN(C₂H₅)₂), anhydrous
-
Anhydrous non-polar solvent (e.g., hexane or toluene)
-
Schlenk line apparatus or glovebox
-
Dry glassware (oven-dried and cooled under vacuum)
Procedure:
-
Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen or argon line. Ensure all glassware is scrupulously dried.
-
Reagent Preparation: In the reaction flask, charge anhydrous diethylamine (4.0 equivalents) and dilute with the anhydrous solvent. Cool the mixture to 0 °C in an ice bath.
-
Reaction: Prepare a solution of silicon tetrachloride (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the SiCl₄ solution dropwise to the stirred, cooled diethylamine solution over 1-2 hours. A white precipitate of diethylamine hydrochloride will form immediately.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours to ensure complete reaction.
-
Workup - Filtration: The resulting slurry is filtered under inert atmosphere to remove the diethylamine hydrochloride salt. The filter cake should be washed with additional anhydrous solvent to recover any trapped product.
-
Workup - Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude liquid is then purified by vacuum distillation to yield pure bis(diethylamino)dichlorosilane.
Applications
While specific applications for bis(diethylamino)dichlorosilane are not extensively documented, compounds of this class (aminosilanes) are primarily used as precursors in materials science.[4][7]
-
CVD/ALD Precursor: Similar aminosilanes are used in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) to grow thin films of silicon-containing materials, such as silicon oxide (SiO₂) and silicon nitride (Si₃N₄), for the semiconductor industry.[4][6]
-
Chemical Intermediate: It can serve as a building block in organosilicon chemistry to introduce a silicon atom with two reactive chlorine sites and two less reactive amino groups.
Safety and Handling
Bis(diethylamino)dichlorosilane is a reactive and hazardous chemical that must be handled with appropriate precautions.
-
Corrosivity: The compound is corrosive. Upon contact with moisture, it releases hydrochloric acid, which can cause severe skin burns and eye damage.[2][8]
-
Toxicity: Inhalation may cause irritation to the respiratory tract. The hydrolysis byproducts, HCl and diethylamine, are also toxic and irritating.[8]
-
Handling: All manipulations should be carried out in a well-ventilated fume hood or glovebox. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
-
Storage: Store in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from sources of moisture and incompatible materials like acids and alcohols.[8]
References
- 1. Bis(diethylamino)dichlorosilane | C8H20Cl2N2Si | CID 13133737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Silicon tetrachloride - Wikipedia [en.wikipedia.org]
- 3. Dichlorosilane - Wikipedia [en.wikipedia.org]
- 4. Bis(diethylamino)silane | 27804-64-4 | Benchchem [benchchem.com]
- 5. CN108084219B - Synthesis method of bis (diethylamino) silane - Google Patents [patents.google.com]
- 6. CN115073507A - Method for preparing bis (diethylamino) silane without participation of solvent - Google Patents [patents.google.com]
- 7. DSpace [cora.ucc.ie]
- 8. gelest.com [gelest.com]
